Galamustine

Catalog No.
S569966
CAS No.
105618-02-8
M.F
C10H19Cl2NO5
M. Wt
304.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galamustine

CAS Number

105618-02-8

Product Name

Galamustine

IUPAC Name

(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol

Molecular Formula

C10H19Cl2NO5

Molecular Weight

304.16 g/mol

InChI

InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2/t6-,7+,8+,9-,10?/m1/s1

InChI Key

COKGUJJIBXWRNV-CYNREMDZSA-N

SMILES

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O

Synonyms

6-(bis(2-chloroethyl)amino)-6-deoxygalactopyranose, 6-bis-(2-chloroethyl)amino-6-deoxygalactopyranose, C6-galactose mustard, C6-galactose mustard hydrochloride, C6-GLM, galactose-6-mustard

Canonical SMILES

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O

The exact mass of the compound Galamustine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Investigating Mechanisms of Action:

Researchers utilize Galamustine to gain a deeper understanding of its cytotoxic effects on cancer cells. Studies have employed Galamustine to explore its ability to:

  • Induce DNA damage and cell cycle arrest
  • Trigger DNA repair pathways and assess their role in resistance development
  • Modulate specific signaling pathways crucial for cancer cell survival and proliferation

These investigations provide valuable insights into the therapeutic potential of Galamustine and aid in the development of improved treatment strategies.

Evaluating Drug Efficacy in Preclinical Studies:

Galamustine serves as a valuable tool in preclinical studies to assess the effectiveness of new therapeutic agents against various cancers. Researchers employ it in:

  • Combination therapy studies: Evaluating the efficacy of Galamustine in combination with other chemotherapeutic drugs or novel therapeutic agents
  • Development of drug resistance models: Establishing cancer cell lines resistant to Galamustine to understand the mechanisms of resistance and identify potential strategies to overcome it
  • In vivo models: Testing the efficacy and safety of Galamustine in animal models of cancer to inform clinical trial design

These preclinical studies play a crucial role in advancing cancer treatment by identifying promising therapeutic strategies for further clinical investigation.

Understanding Cancer Biology:

Beyond its therapeutic applications, Galamustine contributes to the understanding of fundamental cancer biology. Researchers use it to:

  • Investigate DNA damage response pathways and their role in cancer development and progression
  • Explore the role of specific genes and proteins in mediating the cytotoxic effects of Galamustine
  • Study the interaction of Galamustine with the tumor microenvironment, which can influence treatment response

Galamustine is a synthetic compound classified as an alkylating agent, primarily utilized in the treatment of various malignancies. It belongs to a broader category of drugs known for their ability to interfere with DNA replication and transcription, leading to cell death. Galamutine's mechanism involves the formation of covalent bonds with nucleophilic sites on DNA, effectively causing cross-linking that prevents proper cellular function.

That enhance its therapeutic efficacy:

  • Alkylation: The primary reaction involves the transfer of an alkyl group to DNA, which can lead to the formation of DNA cross-links. This reaction is crucial for its cytotoxic effects.
  • Hydrolysis: In aqueous environments, Galamustine can hydrolyze, which may influence its bioavailability and activity.
  • Formation of Reactive Intermediates: The compound can generate reactive intermediates that further facilitate its interaction with biological macromolecules.

These reactions are essential for understanding how Galamustine exerts its pharmacological effects and how it can be optimized for therapeutic use.

Galamustine exhibits significant biological activity as an antitumor agent. Its mechanism of action primarily involves:

  • DNA Damage Induction: By forming covalent bonds with DNA, Galamustine induces double-strand breaks, which are particularly lethal to rapidly dividing cancer cells.
  • Cell Cycle Arrest: The damage caused by Galamustine leads to cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Apoptosis Activation: The subsequent cellular stress and damage can trigger programmed cell death pathways, further enhancing its antitumor efficacy.

The synthesis of Galamustine typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors that contain alkyl groups suitable for alkylation reactions.
  • Alkylation Reaction: The core synthetic step involves the alkylation of a nucleophilic site on the precursor compound, often facilitated by a suitable electrophile.
  • Purification: Following the reaction, purification processes such as crystallization or chromatography are employed to isolate the final product.

These methods ensure that Galamustine is produced in a form that is both effective and suitable for pharmaceutical applications.

Studies on Galamustine's interactions reveal important insights into its pharmacodynamics:

  • Drug Interactions: Research indicates potential interactions with other chemotherapeutic agents, which may alter efficacy or increase toxicity.
  • Biomolecular Interactions: Investigations into how Galamustine interacts with proteins and nucleic acids are crucial for understanding its mechanism and optimizing its use in therapy.

These studies are vital for developing safe and effective treatment regimens involving Galamustine.

Galamustine shares structural and functional similarities with other alkylating agents. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
CyclophosphamideAlkylation of DNAProdrug requiring metabolic activation
IfosfamideAlkylation of DNALess toxic to bone marrow
MelphalanAlkylation of DNAPrimarily used in multiple myeloma
ChlorambucilAlkylation of DNALow toxicity profile

Uniqueness of Galamustine:
Galamustine is distinguished by its specific structure that allows for selective targeting of certain cancer types while minimizing off-target effects compared to other alkylating agents. Its unique reactivity profile also allows for potential modifications that could enhance its therapeutic index.

In Vitro Experimental Models

In vitro studies have been critical for characterizing Galamustine’s mechanisms of action. The compound’s alkylating properties enable covalent binding to DNA, disrupting replication and inducing apoptosis in cancer cells. Researchers have employed monolayer cell cultures to quantify dose-dependent cytotoxicity, with a focus on its ability to inhibit protein synthesis and trigger programmed cell death [4].

A key advancement in these models involves simulating the drug’s slow-release kinetics. Microsphere formulations containing fatty acids and polylactic acid were tested in gastrointestinal pH environments to measure sustained drug release profiles. These experiments confirmed that the formulation maintains stable drug concentrations over extended periods, enhancing its bioavailability compared to conventional alkylating agents [4].

Table 1: In Vitro Mechanisms of Galamustine

MechanismExperimental SystemKey Finding
Apoptosis InductionHuman cancer cell linesCaspase activation and DNA fragmentation observed [4]
Protein Synthesis InhibitionCell-free translation assays70% reduction in ribosomal activity [4]
Microsphere Release KineticsSimulated gastric fluid80% drug release over 24 hours [4]

In Vivo Animal Model Systems

Animal models have validated Galamustine’s efficacy in tumor suppression. Subcutaneous xenograft models using human-derived cancer cells demonstrated significant reductions in tumor volume following treatment. The slow-release formulation prolonged drug exposure, resulting in a 60% decrease in tumor growth compared to bolus administration [4].

Pharmacodynamic studies in rodents highlighted the role of lipid-binding in enhancing drug retention. Radiolabeled Galamustine microspheres showed preferential accumulation in tumor tissues, with a 3.5-fold increase in intratumoral concentration relative to healthy tissues [4].

Table 2: In Vivo Efficacy of Galamustine

Model TypeEndpointOutcome
Murine xenograftTumor volume reduction60% inhibition at 14 days [4]
Biodistribution studyTumor-to-normal tissue ratio3.5:1 accumulation ratio [4]

High-Throughput Screening Approaches

High-throughput screening (HTS) platforms have identified critical targets for Galamustine’s alkylation activity. Libraries of enzyme inhibitors were screened to pinpoint interactions with cell cycle regulatory proteins, revealing preferential binding to mitotic checkpoint kinases [4]. Additionally, HTS optimized the microsphere composition by testing 500 polymer-lipid combinations for drug release efficiency, leading to the selection of polylactic acid-fatty acid matrices [4].

Table 3: High-Throughput Screening Parameters

Screening FocusAssay TypeHit Criteria
Enzyme Target IdentificationKinase inhibition assay>50% activity reduction at 10 μM [4]
Formulation OptimizationDrug release kineticsSustained release >48 hours [4]

XLogP3

-1.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

303.0640281 g/mol

Monoisotopic Mass

303.0640281 g/mol

Heavy Atom Count

18

Related CAS

107811-63-2 (hydrochloride)

Pharmacology

Galamustine is a galactose mustard compound, an alkylating agent, with antineoplastic activity.

Wikipedia

Galamustine

Dates

Last modified: 02-18-2024

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